4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound 4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (referred to as the "target compound" hereafter) is a piperidine-derived molecule featuring a tert-butyl carbamate group and a pyrimidine ring substituted with a methoxy group at the 6-position. This structure is critical in medicinal chemistry, particularly in kinase inhibitor design, due to the pyrimidine moiety's role in mimicking adenine for ATP-binding site interactions.
- Reductive amination (e.g., BH₃/THF reduction of carbamoyl intermediates).
- Nucleophilic substitution (e.g., coupling of pyrimidinyl chlorides with aminomethyl-piperidine intermediates).
The tert-butyl ester group enhances solubility and serves as a protective group during synthesis, which is later cleaved under acidic conditions to yield bioactive amines.
Properties
IUPAC Name |
tert-butyl 4-[[(6-methoxypyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-7-5-12(6-8-20)10-17-13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOKDYWKXVFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116146 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353980-28-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353952-88-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 322.4 g/mol. The structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group, which may contribute to its pharmacological properties .
Anticancer Properties
Recent studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperidine and pyrimidine scaffolds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study involving a series of piperidine derivatives demonstrated that modifications at the pyrimidine ring significantly influenced their cytotoxicity against breast cancer cell lines. The presence of methoxy groups was linked to enhanced activity, suggesting that this compound may possess similar properties .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis |
| Compound B | MDA-MB-231 | 10.5 | Cell Cycle Arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated potential antimicrobial effects. Compounds with piperidine and pyrimidine structures are often screened for antibacterial and antifungal activities, with varying degrees of success. The specific activity of this compound against microbial strains remains to be fully characterized.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. Recent advancements in synthetic methodologies have improved yields and reduced byproducts, making it more feasible for pharmaceutical applications .
Synthetic Route Overview:
- Formation of Piperidine Ring: Utilizing piperidine derivatives and appropriate reagents.
- Pyrimidine Attachment: Employing coupling reactions to introduce the pyrimidine moiety.
- Esterification: Converting the carboxylic acid to a tert-butyl ester using standard esterification techniques.
Research Findings
Several studies have focused on structure-activity relationships (SAR) regarding piperidine derivatives. These investigations often reveal that substituents on the pyrimidine ring significantly affect biological activity, suggesting that further modifications could enhance efficacy.
Example Research Findings:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of this compound in the development of anticancer agents. The presence of the methoxy-pyrimidine group may enhance its interaction with biological targets involved in tumor growth and proliferation. Preliminary in vitro studies have shown promising results against various cancer cell lines, suggesting a mechanism that involves the inhibition of key signaling pathways associated with cancer progression .
-
Neurological Disorders
- The compound's structural features suggest it may interact with neurotransmitter systems. Research indicates potential applications in treating neurological disorders such as depression and anxiety. The piperidine structure is known to influence receptor binding, which could be leveraged to develop novel antidepressants or anxiolytics .
-
Antimicrobial Properties
- There is emerging evidence supporting the antimicrobial activity of related compounds within the same chemical class. Investigations into the efficacy of 4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester against various bacterial strains are ongoing, with some preliminary data indicating significant inhibitory effects on pathogenic bacteria .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) are essential to evaluate its bioavailability and therapeutic index. Early findings suggest that modifications to the tert-butyl ester group could enhance solubility and stability, potentially leading to improved bioavailability .
Case Studies and Research Findings
Chemical Reactions Analysis
Boc Deprotection
The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen. Deprotection can be achieved under acidic or nucleophilic conditions:
-
Key Insight : TFA-mediated deprotection is efficient for lab-scale synthesis, while thermal methods with amines (e.g., 3-methoxypropylamine) minimize side reactions in complex systems .
Nucleophilic Aromatic Substitution
The 6-methoxy group on the pyrimidine ring undergoes substitution under acidic or basic conditions:
-
Example : Conversion to 6-chloro-pyrimidinyl derivatives facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Suzuki-Miyaura Coupling
After methoxy-to-chloro conversion, the pyrimidine ring participates in palladium-catalyzed coupling:
| Boronic Acid | Catalyst System | Product | Isolated Yield | Source |
|---|---|---|---|---|
| 3-Pyridyl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-(Pyridin-3-yl)pyrimidinyl derivative | 80% |
Ester Hydrolysis
While the tert-butyl carbamate is stable under basic conditions, related esters (e.g., methyl/ethyl) hydrolyze efficiently:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiOH | THF/H₂O, 50°C, 6 h | Carboxylic acid derivative | >85% |
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Note : The tert-butyl group remains intact during hydrolysis, enabling selective functionalization .
Functionalization of the Aminomethyl Linker
The secondary amine in the -CH₂NH- linker reacts with electrophiles:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Acetyl chloride | N-Acetylated derivative | Enhanced solubility | |
| Benzyl bromide | N-Benzyl derivative | Intermediate for further coupling |
Transesterification
The tert-butyl ester can undergo transesterification under specific conditions:
| Alcohol | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 24 h | Methyl ester derivative | <10% |
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Limitation : The bulky tert-butyl group impedes transesterification, favoring alternative strategies .
Curtius Rearrangement
Precursor analogs of this compound undergo Curtius rearrangement to form carbamates:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DPPA, Triethylamine | Toluene, 100°C | tert-Butyl carbamate intermediate | 60% |
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations
Substituent Effects on Reactivity and Binding: Electron-Withdrawing Groups (Cl): Chloro-substituted analogs (e.g., ) exhibit increased electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions. Electron-Donating Groups (OCH₃): The methoxy group in the target compound may improve metabolic stability compared to chloro analogs but could reduce binding affinity in certain kinase targets due to steric hindrance.
Linker Modifications: Aminomethyl (-CH₂NH-) vs. Direct Amino (-NH-): The aminomethyl linker in the target compound and provides conformational flexibility, whereas direct amino linkers (e.g., ) restrict rotation, possibly affecting target engagement. Ether (-O-) Linkers: Ether-containing compounds (e.g., ) show reduced basicity compared to amines, altering solubility and pharmacokinetics.
Synthetic Accessibility :
- Chloro-pyrimidines (e.g., ) are commonly synthesized via Buchwald-Hartwig amination or direct chlorination.
- Methoxy derivatives (e.g., ) may require protective group strategies to avoid demethylation under harsh conditions.
Pharmacological and Physicochemical Data
Notes:
Q & A
Q. What are the recommended synthetic strategies for preparing this compound, and what critical steps require optimization?
The synthesis typically involves:
- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted side reactions .
- Amination : Coupling the methoxypyrimidine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and palladium catalysts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Low solubility in aqueous media (e.g., ~3.5E-5 g/L in water for analogs) may necessitate polar aprotic solvents like DMF or DMSO .
Q. How should this compound be stored to maintain stability during experiments?
- Storage conditions : Keep in a tightly sealed container at –20°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture, which can degrade the ester and amine functionalities .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and methoxypyrimidine protons (δ ~3.9 ppm for OCH₃) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected for C₁₇H₂₇N₄O₃) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% for reliable biological assays) .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reaction atmosphere : Moisture-sensitive steps (e.g., amination) require strict anhydrous conditions; trace water reduces yields .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency compared to cheaper alternatives .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., de-Boc derivatives or unreacted pyrimidine precursors) and adjust stoichiometry .
Q. What strategies optimize the coupling efficiency of the methoxypyrimidine moiety?
- Solvent optimization : Use DMF or THF to enhance nucleophilicity of the amine group .
- Temperature control : Reactions at 80–100°C improve kinetics but may require inert gas purging to prevent oxidation .
- Coupling agents : EDC/HOBt or DCC promote amide bond formation in related piperidine derivatives .
Q. How can unexpected byproducts during synthesis be systematically identified and mitigated?
- Mechanistic studies : Probe intermediates via in situ IR or NMR to detect side reactions (e.g., Boc deprotection under acidic conditions) .
- Workup adjustments : Quench reactions with saturated NaHCO₃ to neutralize excess reagents and minimize hydrolysis .
- Scale-up considerations : Pilot small-scale reactions with varying equivalents of methoxypyrimidine to optimize molar ratios .
Data Contradiction Analysis
Q. Why do solubility values for structurally similar compounds vary across studies, and how does this impact experimental design?
- Solvent polarity : Discrepancies in reported solubility (e.g., 3.5E-5 g/L in water vs. higher solubility in DMSO) reflect solvent-dependent aggregation .
- Experimental implications : Low aqueous solubility complicates in vitro assays; use co-solvents (e.g., <1% DMSO) or sonication to prepare stock solutions .
Safety and Handling Protocols
Q. What personal protective equipment (PPE) is critical when handling this compound?
- Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine particles .
- Gloves and goggles : Nitrile gloves and chemical-resistant goggles to prevent skin/eye contact, as recommended for tert-butyl esters .
Biological Relevance
Q. What structural features suggest potential biological activity for this compound?
- Pyrimidine moiety : Often associated with kinase inhibition or nucleotide analog activity .
- Piperidine-Boc group : Enhances blood-brain barrier penetration in related CNS-targeting molecules .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
